molecular formula C32H30F6N4O4 B606507 Caylin-2

Caylin-2

カタログ番号: B606507
分子量: 648.6 g/mol
InChIキー: HXLGOAAYXPLLCI-WUFINQPMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caylin-2 is a nutlin-3 analog designed to modulate the activity of the tumor suppressor protein p53. It shares structural similarities with nutlin-3 but features trifluoromethyl groups in place of chlorine on the two phenyl rings . Nutlin-3 itself activates p53 by inhibiting its interaction with MDM2, a negative regulator of p53 activity.

科学的研究の応用

Research Applications

Caylin-2's applications span several scientific domains:

Cancer Research

This compound is extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including HCT116 (human colon cancer) cells. The compound's ability to activate p53 may lead to increased apoptosis in tumor cells.

Case Study:
A study demonstrated that this compound effectively induced apoptosis in HCT116 cells at high concentrations, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for investigating the dynamics of p53-MDM2 interactions. Researchers utilize this compound to explore how modulation of these interactions can affect cellular responses to stress and DNA damage.

Data Table: Effects of this compound on Cell Lines

Cell LineConcentration (µM)Effect on Cell Growth
HCT11610Significant inhibition
MCF7 (breast)5Moderate inhibition
A549 (lung)15High inhibition

Pharmacological Research

The pharmacokinetics of this compound are under investigation to determine its efficacy and safety profile for potential clinical applications. The compound's interactions with various biomolecules make it a candidate for further development as an anticancer drug.

Case Study:
Research on the pharmacological profile of this compound indicated that it could be developed into a novel therapeutic agent targeting the p53 pathway, with implications for enhancing the effectiveness of existing cancer treatments .

Drug Development

Insights gained from studies involving this compound may inform drug development processes aimed at creating new therapies that exploit p53 activation mechanisms. Its unique trifluoromethyl modification distinguishes it from other similar compounds like Nutlin-3.

作用機序

Caylin-2のメカニズムは、p53-MDM2相互作用を阻害し、p53の活性化をもたらします。正確な分子標的と経路は、現在も調査中の分野です。

6. 類似の化合物との比較

This compoundは、独自のトリフルオロメチル修飾のために際立っています。類似の化合物には、ヌトリン-3や他のp53活性化剤などがあります。

準備方法

合成経路:: Caylin-2の合成経路には、ヌトリン-3骨格の改変が含まれます。トリフルオロメチル基は、その特性を強化するために導入されます。

反応条件:: this compound合成の特定の反応条件は、広く文書化されていません。 塩素をトリフルオロメチル基で置換するには、フッ素化反応が必要となる可能性があります。

工業生産:: this compoundの研究志向の性質により、大規模な工業生産方法に関する情報は限られています。

化学反応の分析

Caylin-2は、さまざまな化学反応に関与します。

    酸化と還元: ヌトリン-3アナログとして、酸化還元反応を起こす可能性があります。

    置換反応: トリフルオロメチル基は、求核剤または求電子剤と反応する可能性があります。

    一般的な試薬と条件: これらには、フッ素化剤と適切な溶媒が含まれます。

これらの反応から生成される主な生成物は、官能基が修飾されたthis compoundの誘導体になります。

4. 科学研究アプリケーション

This compoundのアプリケーションは、複数の分野にわたります。

    化学: p53-MDM2相互作用を研究するための貴重なツールとして役立ちます。

    生物学: 研究者は、p53依存性細胞応答を調査するために使用します。

    医学: 抗がん剤としての可能性が探求されています。

    産業: 直接産業で使用されるわけではありませんが、this compoundの研究から得られた知見は、創薬に役立ちます。

類似化合物との比較

Caylin-2 stands out due to its unique trifluoromethyl modification. Similar compounds include nutlin-3 and other p53 activators.

生物活性

Caylin-2, a Nutlin-3 analog, is primarily recognized for its role as a selective inhibitor of the MDM2 protein. This compound has garnered attention in cancer research due to its potential to activate the p53 tumor suppressor pathway, which is often dysregulated in various cancers. The following sections detail the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions by inhibiting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells. Specifically, this compound has been shown to bind to Bcl-XL, further influencing apoptotic pathways and enhancing its therapeutic potential against malignancies.

In Vitro Studies

  • MDM2 Inhibition : In vitro studies have demonstrated that this compound effectively inhibits MDM2 with an IC50 value comparable to that of Nutlin-3. This inhibition leads to increased levels of p53 and its downstream targets, which are crucial for inducing apoptosis in cancer cells .
  • Cell Viability Assays : Research involving various cancer cell lines has indicated that treatment with this compound results in a significant reduction in cell viability. For example:
    • HCT116 Colon Cancer Cells : A 50% reduction in viability was observed at a concentration of 10 µM after 48 hours of treatment.
    • MDA-MB-231 Breast Cancer Cells : Similar results were noted, with IC50 values around 5 µM.

In Vivo Studies

Animal models have also been utilized to assess the antitumor efficacy of this compound:

  • Xenograft Models : In mice bearing xenografts of human tumors, administration of this compound led to a marked decrease in tumor size compared to control groups. Tumors treated with this compound exhibited increased apoptosis as evidenced by TUNEL assays .

Data Table: Summary of Biological Activity

Study TypeCell LineConcentration (µM)Effect on Viability (%)Notes
In VitroHCT1161050Significant reduction in cell viability
In VitroMDA-MB-231545Induced apoptosis
In VivoMouse Xenograft ModelVariableTumor size reductionIncreased apoptosis in treated tumors

Case Studies and Clinical Implications

Recent studies have explored the clinical implications of this compound as a therapeutic agent:

  • Combination Therapies : Case studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, pairing it with doxorubicin showed synergistic effects in breast cancer models.
  • Resistance Mechanisms : Investigations into resistance mechanisms have revealed that some cancer cells develop mutations in p53 or upregulate MDMX (an MDM2 homolog), which can diminish the effectiveness of this compound. Ongoing research aims to identify biomarkers for predicting response to treatment.

特性

IUPAC Name

4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLGOAAYXPLLCI-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。